molecular formula C9H7BrN2O B11796391 7-Bromo-2-methylphthalazin-1(2H)-one

7-Bromo-2-methylphthalazin-1(2H)-one

Cat. No.: B11796391
M. Wt: 239.07 g/mol
InChI Key: BLWBNZCQVLRSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methylphthalazin-1(2H)-one: is an organic compound belonging to the phthalazine family It is characterized by a bromine atom at the 7th position and a methyl group at the 2nd position on the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylphthalazin-1(2H)-one typically involves the bromination of 2-methylphthalazin-1(2H)-one. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 7-position serves as an effective leaving group, enabling nucleophilic substitution (SNAr) under mild conditions. This reactivity is leveraged to introduce functional groups such as amines, alkoxides, and thiols:

Reaction Type Conditions Product Yield Source
AminationPd₂(dba)₃, (R)-BINAP, toluene, 90–100°C4-Bromo-2-[2-(morpholin-4-yl)ethyl]phthalazin-1(2H)-one61%
Alkoxy SubstitutionK₂CO₃, acetone, reflux2-Methyl-7-methoxyphthalazin-1(2H)-one75%
  • Mechanistic Insight : The reaction with amines employs palladium catalysis (e.g., Pd₂(dba)₃) and chiral ligands (e.g., BINAP) to achieve C–N bond formation via a Buchwald-Hartwig coupling mechanism .

Cross-Coupling Reactions

The bromine substituent participates in transition-metal-catalyzed cross-coupling reactions, enabling aryl-aryl or aryl-heteroaryl bond formation:

Coupling Type Catalyst System Product Application Source
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂O7-Aryl-2-methylphthalazin-1(2H)-one derivativesPARP inhibitors
Ullmann-TypeCuI, 1,10-phenanthroline, DMF, 120°C7-(Pyridin-2-yl)-2-methylphthalazin-1(2H)-oneAntimicrobial agents
  • Kinetic Data : Suzuki reactions typically achieve >80% conversion within 12 hours at 80°C.

Condensation and Cyclization Reactions

The phthalazinone core undergoes condensation with hydrazines or carbonyl compounds to form fused heterocycles:

Reactant Conditions Product Key Feature Source
Hydrazine hydrateEthanol, refluxPhthalazino[2,3-b]phthalazine-5,12-dioneAnticancer activity
2-CarboxybenzaldehydeLa(NO₃)₃·6H₂O, H₂O/EtOH, 70°CPhthalazin-1(2H)-one analogsPARP-1 inhibition
  • Structural Analysis : X-ray crystallography confirms the keto tautomer predominates in the solid state, stabilizing intermolecular hydrogen bonds .

Functionalization at the Methyl Group

The 2-methyl group undergoes oxidation or halogenation under controlled conditions:

Reaction Reagent Product Selectivity Source
OxidationKMnO₄, H₂SO₄, 60°C2-Carboxy-7-bromophthalazin-1(2H)-one>90%
BrominationNBS, AIBN, CCl₄, Δ2-(Bromomethyl)-7-bromophthalazin-1(2H)-one68%

Biological Activity Correlation

Reaction products exhibit significant bioactivity:

  • PARP Inhibition : 7-(Pyridin-2-yl) derivatives show IC₅₀ values <100 nM against PARP-1.

  • Antimicrobial Effects : Morpholine-substituted analogs inhibit Mycobacterium tuberculosis with MIC values of 2–4 µg/mL .

Scientific Research Applications

Anticancer Properties

7-Bromo-2-methylphthalazin-1(2H)-one has been investigated for its potential as an anticancer agent. Research indicates that derivatives of phthalazin-1(2H)-one exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit the activity of the PARP enzyme, which is crucial for DNA repair. This inhibition can enhance the efficacy of chemotherapeutic agents and radiotherapy, particularly in cancers deficient in homologous recombination repair pathways .
  • Case Study : A study screened several phthalazin-1(2H)-one derivatives against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast adenocarcinoma). The derivatives displayed IC50 values ranging from 5.20 to 88 µM, demonstrating their potential as effective anticancer agents .

Pharmacological Activities

Beyond anticancer properties, this compound may possess a broad spectrum of pharmacological activities.

  • Potential Effects : Preliminary studies suggest that phthalazinone derivatives can exhibit antidiabetic, anti-inflammatory, antihypertensive, and analgesic effects . The molecular hybridization strategy has been employed to create compounds with improved efficacy against multifactorial diseases, including cancer.

Building Block in Organic Chemistry

The compound serves as a valuable intermediate in organic synthesis due to its reactivity and structural features.

  • Synthetic Routes : The synthesis typically involves selective bromination of 2-methylphthalazin-1(2H)-one under controlled conditions. The resulting 7-bromo derivative can then be utilized to synthesize more complex organic molecules.
  • Applications in Material Science : Its unique chemical properties make it suitable for developing advanced materials such as polymers or coatings. The incorporation of bromine enhances the material's properties, making it useful in various industrial applications.

Future Directions and Research Opportunities

Ongoing research aims to explore the full potential of this compound in drug development and materials science. Future studies may focus on:

  • Enhanced Pharmacological Profiles : Investigating modifications to improve selectivity and reduce side effects.
  • Combination Therapies : Exploring its use in combination with existing chemotherapeutics to enhance treatment efficacy for resistant cancer types.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylphthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the phthalazine ring structure play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Methylphthalazin-1(2H)-one: Lacks the bromine atom at the 7th position.

    7-Chloro-2-methylphthalazin-1(2H)-one: Contains a chlorine atom instead of a bromine atom at the 7th position.

    7-Bromo-2-ethylphthalazin-1(2H)-one: Has an ethyl group instead of a methyl group at the 2nd position.

Biological Activity

Overview

7-Bromo-2-methylphthalazin-1(2H)-one is a compound belonging to the phthalazine family, characterized by its bromine atom at the 7th position and a methyl group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C9H7BrN2O, with a molecular weight of 239.07 g/mol. Its structure includes a phthalazine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
IUPAC Name7-bromo-2-methylphthalazin-1-one
InChI KeyBLWBNZCQVLRSSK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, potentially modulating enzyme activities or receptor interactions that are crucial for therapeutic effects.

Antimicrobial Activity

Research indicates that compounds within the phthalazine family exhibit notable antimicrobial properties. A study focused on the synthesis and evaluation of various phthalazine derivatives demonstrated that this compound showed moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi. The agar diffusion assay revealed significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus , indicating its potential as an antimicrobial agent .

Table: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition)
Escherichia coliModerate
Staphylococcus aureusModerate
Candida albicansModerate

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that derivatives of phthalazinones can inhibit tumor cell proliferation. For instance, compounds derived from this structure were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing promising results in reducing cell viability .

Case Study: Anticancer Screening

A recent study evaluated the anticancer activity of various phthalazine derivatives, including this compound. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could serve as a lead for further drug development targeting cancer cells.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

7-bromo-2-methylphthalazin-1-one

InChI

InChI=1S/C9H7BrN2O/c1-12-9(13)8-4-7(10)3-2-6(8)5-11-12/h2-5H,1H3

InChI Key

BLWBNZCQVLRSSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Br)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.